1-(2-Ethoxypropoxy)propan-2-ol
Overview
Description
1-(2-Ethoxypropoxy)propan-2-ol is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.2267 g/mol . It is also known by other names such as 1-(2-ethoxypropoxy)-2-propanol and 2-Propanol, 1-(2-ethoxypropoxy)- . This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypropoxy)propan-2-ol can be synthesized through the reaction of propylene oxide with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where propylene oxide and ethanol are reacted in the presence of an acid or base catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxypropoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
1-(2-Ethoxypropoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It serves as a solvent for pharmaceutical formulations and in the synthesis of active pharmaceutical ingredients.
Industry: The compound is employed in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-(2-ethoxypropoxy)propan-2-ol involves its interaction with various molecular targets. The alcohol and ether groups allow it to participate in hydrogen bonding and dipole-dipole interactions, which can influence the solubility and reactivity of other compounds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
- 1-(2-Methoxypropoxy)propan-2-ol
- 1-(2-Butoxypropoxy)propan-2-ol
- 1-(2-Isopropoxypropoxy)propan-2-ol
Comparison: 1-(2-Ethoxypropoxy)propan-2-ol is unique due to its specific ether and alcohol functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile solvent and intermediate in various chemical reactions. Compared to similar compounds, it offers a distinct combination of reactivity and solubility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-(2-ethoxypropoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-11-8(3)6-10-5-7(2)9/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOZZTWBWQMEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)COCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906185 | |
Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10143-32-5 | |
Record name | 1-(2-Ethoxypropoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10143-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethoxypropoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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